Cas no 2060030-22-8 (2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile)
2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-acetonitrile, 2-chloro-1-[3-(methylamino)propyl]-
- 2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile
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- MDL: MFCD30477694
- Inchi: 1S/C9H13ClN4/c1-12-5-2-6-14-8(3-4-11)7-13-9(14)10/h7,12H,2-3,5-6H2,1H3
- InChI Key: JVYBBGMGXFGRJJ-UHFFFAOYSA-N
- SMILES: C1(Cl)N(CCCNC)C(CC#N)=CN=1
2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-320336-0.05g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 0.05g |
$888.0 | 2023-09-04 | ||
| Enamine | EN300-320336-0.1g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 0.1g |
$930.0 | 2023-09-04 | ||
| Enamine | EN300-320336-0.25g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 0.25g |
$972.0 | 2023-09-04 | ||
| Enamine | EN300-320336-0.5g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 0.5g |
$1014.0 | 2023-09-04 | ||
| Enamine | EN300-320336-1.0g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-320336-2.5g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 2.5g |
$2071.0 | 2023-09-04 | ||
| Enamine | EN300-320336-5.0g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 5.0g |
$3065.0 | 2023-02-24 | ||
| Enamine | EN300-320336-10.0g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 10.0g |
$4545.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056925-1g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 95% | 1g |
¥5180.0 | 2023-03-11 | |
| Enamine | EN300-320336-1g |
2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile |
2060030-22-8 | 1g |
$1057.0 | 2023-09-04 |
2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile
Compound 2060030-22-8: A Comprehensive Overview
The compound with CAS No. 2060030-22-8, known as 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and related areas.
The imidazole ring at the core of this molecule is a key structural element, contributing to its stability and reactivity. The chloro substituent at position 2 of the imidazole ring adds to the compound's electronic properties, making it a versatile building block for further chemical modifications. Additionally, the presence of a methylamino propyl group attached to the imidazole ring introduces a degree of flexibility and functionality, which is crucial for its interactions with biological systems.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile exhibits promising activity against certain kinase enzymes, which are critical in various disease pathways.
The acetonitrile group at position 5 of the imidazole ring plays a significant role in modulating the compound's solubility and bioavailability. This feature is particularly important in drug design, where balancing hydrophilicity and lipophilicity is essential for achieving optimal pharmacokinetic profiles. Furthermore, the compound's ability to form hydrogen bonds due to its methylamino group enhances its binding affinity to protein targets, making it a valuable candidate for further exploration in medicinal chemistry.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of readily available starting materials and mild reaction conditions makes its synthesis both efficient and scalable. Researchers have also explored various modifications to this core structure, such as altering the substituents on the imidazole ring or introducing additional functional groups, to optimize its pharmacological properties.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These methods provide critical insights into its molecular integrity and help ensure consistency in its production and characterization.
Looking ahead, the potential applications of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile are vast and varied. Its role as a lead compound in drug discovery underscores its importance in advancing therapeutic interventions for diseases such as cancer, inflammation, and infectious disorders. Moreover, its structural versatility makes it a valuable tool for exploring novel chemical space and developing innovative pharmaceutical agents.
In conclusion, CAS No. 2060030-22-8 represents a compelling example of how advanced chemical synthesis and cutting-edge research can contribute to the development of impactful therapeutic compounds. As ongoing studies continue to uncover new insights into its properties and applications, this compound remains at the forefront of chemical innovation.
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